(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane
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Overview
Description
(S)-6-(Methoxymethyl)-5-azaspiro[24]heptane is a chiral compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This method allows for the stereoselective construction of the spirocyclic motif, which is crucial for obtaining the desired chiral product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-azaspiro[2.4]heptane: Lacks the methoxymethyl group, resulting in different chemical properties.
6-(Methoxymethyl)-5-azaspiro[2.4]heptane: The racemic mixture of the compound.
Uniqueness
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane is unique due to its chiral nature and the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of chiral drugs and materials.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
ZHCTWMMSFYCBDK-ZETCQYMHSA-N |
Isomeric SMILES |
COC[C@@H]1CC2(CC2)CN1 |
Canonical SMILES |
COCC1CC2(CC2)CN1 |
Origin of Product |
United States |
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